2,4-Difluorophenyl (8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether
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Overview
Description
2,4-Difluorophenyl (8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl (8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether typically involves multiple steps, starting from readily available precursors. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within a heterocyclic system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize environmental impact. These methods often involve the use of environmentally benign solvents and catalysts, as well as optimized reaction conditions to ensure high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl (8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds .
Scientific Research Applications
2,4-Difluorophenyl (8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl (8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar heterocyclic structure and is also studied for its potential biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with comparable properties and applications.
Uniqueness
2,4-Difluorophenyl (8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-ylmethyl) ether is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C18H14F2N4OS |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C18H14F2N4OS/c19-10-5-6-13(12(20)7-10)25-8-15-22-17-16-11-3-1-2-4-14(11)26-18(16)21-9-24(17)23-15/h5-7,9H,1-4,8H2 |
InChI Key |
GJTMXWCBMVQUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)COC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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